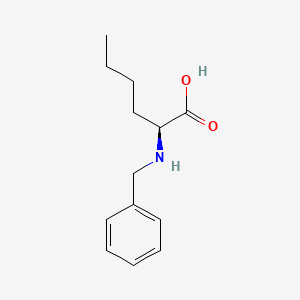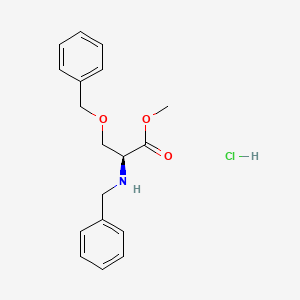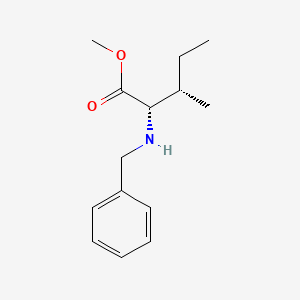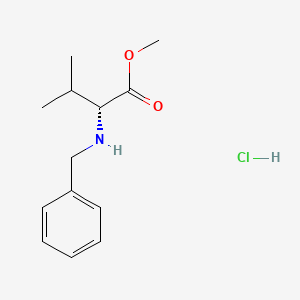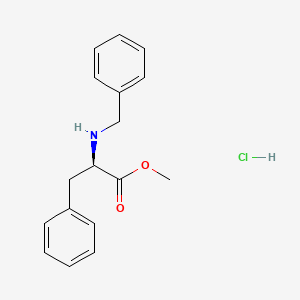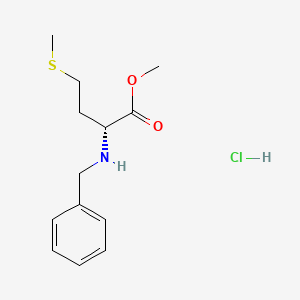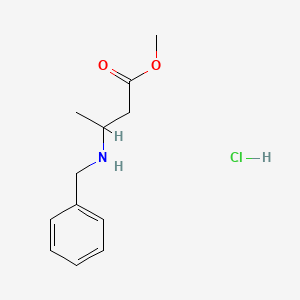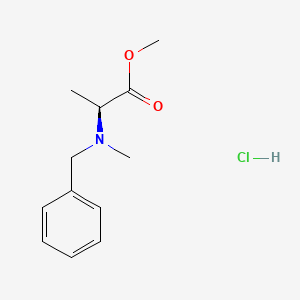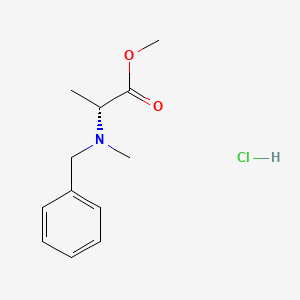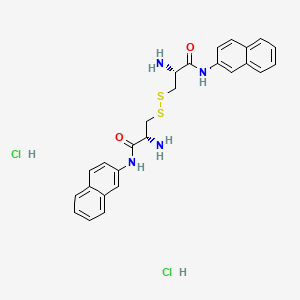
L-Cystine bis(beta-naphthylamide) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“L-Cystine bis(beta-naphthylamide) dihydrochloride” is a chemical compound with the empirical formula C26H26N4O2S2 · 2HCl1. Its molecular weight is 563.561.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “L-Cystine bis(beta-naphthylamide) dihydrochloride” from the web search results.Molecular Structure Analysis
The molecular structure of “L-Cystine bis(beta-naphthylamide) dihydrochloride” is based on its empirical formula C26H26N4O2S2 · 2HCl1. However, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “L-Cystine bis(beta-naphthylamide) dihydrochloride” are not available from the search results.Physical And Chemical Properties Analysis
“L-Cystine bis(beta-naphthylamide) dihydrochloride” has a molecular weight of 563.561. The storage temperature is -20°C1. Unfortunately, other physical and chemical properties are not available from the search results.科学的研究の応用
Antitumor Applications
Naphthalimides, including derivatives like L-Cystine bis(beta-naphthylamide) dihydrochloride, have been extensively researched for their antitumor properties. These compounds have shown promise due to their ability to interact with DNA and induce antitumor effects through mechanisms such as DNA intercalation and topoisomerase II inhibition. Heterocyclic naphthalimides, bis-naphthalimides, and their derivatives have been synthesized to enhance DNA binding affinity, demonstrating significant antitumor activity across various models. Innovations in drug design, including prodrugs and multitarget drugs, have been explored to broaden the therapeutic impact of naphthalimide derivatives (Chen et al., 2018; Tandon et al., 2017; Gong et al., 2016).
Mechanism of Action Insights
The review of naphthalimide derivatives' antitumor mechanism of action reveals their complex interaction with cellular components. These interactions involve not only DNA intercalation but also inhibition of topoisomerase II and induction of lysosomal membrane permeabilization (LMP), highlighting a multifaceted approach to antitumor activity. The structural diversity of naphthalimide compounds, achieved through various derivations, plays a crucial role in their bioactivity, offering insights into drug design strategies that could enhance therapeutic outcomes (Chen et al., 2018; Tandon et al., 2017).
Potential for Broader Medicinal Applications
Beyond antitumor activity, naphthalimide derivatives, potentially including L-Cystine bis(beta-naphthylamide) dihydrochloride, have been explored for a variety of medicinal applications. These include antibacterial, antifungal, antiviral, and anti-inflammatory applications, demonstrating the versatility of naphthalimide-based compounds in medicinal chemistry. The development of naphthalimide-derived diagnostic agents, artificial ion receptors, and imaging agents for detecting ions and biomolecules signifies a promising area of research with diverse applications in understanding and treating various diseases (Gong et al., 2016).
Safety And Hazards
The specific safety and hazard information for “L-Cystine bis(beta-naphthylamide) dihydrochloride” is not available from the search results.
将来の方向性
The future directions for “L-Cystine bis(beta-naphthylamide) dihydrochloride” are not explicitly mentioned in the search results. However, given its relation to cystine, it may have potential applications in medical and biochemical research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
特性
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2.2ClH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H/t23-,24-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSKSGXHPXOGU-WLKYSPGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine bis(beta-naphthylamide) dihydrochloride | |
CAS RN |
100900-22-9 |
Source


|
| Record name | 100900-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

